Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
Description
Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a thiophen-2-yl group and a methanone bridge linking the piperidine nitrogen to a furan-2-yl moiety. This structure combines aromatic heterocycles (furan and thiophene) with a saturated six-membered piperidine ring, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(12-3-1-9-17-12)15-7-5-11(6-8-15)13-4-2-10-18-13/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWUAUGIPUEBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine derivative, which is then coupled with the furan and thiophene rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency. Purification processes, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic applications or as intermediates in pharmaceutical development.
Scientific Research Applications
Therapeutic Potential
Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone has shown promise in various therapeutic areas:
a. Antimicrobial Activity
Research indicates that derivatives of furan and thiophene compounds exhibit antimicrobial properties. For instance, studies have synthesized various piperidine derivatives that demonstrated effective antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Candida albicans . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
b. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and inhibitors of this enzyme are sought for treating hyperpigmentation disorders. Compounds structurally related to furan derivatives have been explored for their ability to inhibit tyrosinase activity effectively. For example, certain piperazine derivatives have shown competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .
c. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of furan-containing compounds. The structural motifs present in furan derivatives can interact with various biological targets involved in cancer progression, leading to apoptosis in cancer cells .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that can include:
a. Coupling Reactions
The compound can be synthesized via coupling reactions involving commercially available starting materials. For instance, the reaction between piperidine derivatives and furan aldehydes under mild conditions has been reported to yield high-purity products with good yields .
b. Reductive Cyclization
A common synthetic route includes reductive cyclization methods where furan aldehyde is reacted with piperidine derivatives in the presence of reducing agents such as sodium dithionite . This method is advantageous due to its simplicity and efficiency.
Biological Studies and Case Studies
Numerous studies have investigated the biological activities of furan-containing compounds:
These studies underscore the versatility of furan derivatives in medicinal chemistry, highlighting their potential as lead compounds for drug development.
Mechanism of Action
The mechanism by which Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Analogues of Piperidine/Piperazine-Based Methanones
The target compound shares structural motifs with several piperidine/piperazine derivatives documented in the evidence. Key comparisons include:
Piperidine vs. Piperazine Core
- Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone contains a piperidine ring (single nitrogen), whereas analogs like 4-(4-aminophenyl)piperazin-1-ylmethanone () feature a piperazine ring (two nitrogens). Piperazine derivatives often exhibit enhanced solubility due to increased hydrogen-bonding capacity, but reduced lipophilicity compared to piperidine analogs .
- {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone () combines both piperidine and piperazine moieties, demonstrating modular design strategies for tuning receptor affinity .
Thiophene vs. Other Aromatic Substituents
- The thiophen-2-yl group in the target compound contrasts with trifluoromethylphenyl substituents in analogs like (imidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (). The electron-withdrawing CF₃ group in the latter enhances metabolic stability but may reduce bioavailability due to increased molecular weight .
Methanone-Linked Functional Groups
- The furan-2-yl group in the target compound is replaced with imidazo[1,2-b]pyridazin-2-yl in and 1H-pyrazol-4-yl in . These substitutions influence π-π stacking and van der Waals interactions, critical for target engagement in drug design .
Table 1: Key Properties of Selected Analogs
| Compound Name | Core Structure | Aromatic Substituent | Melting Point (°C) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72) | Piperidine | 2-(Trifluoromethyl)phenyl | 133–135 | 99.6% | |
| Furan-2-yl(4-(thiophen-3-yl)-5-tosyl-1H-pyrrol-3-yl)methanone (3ae) | Pyrrole | Thiophen-3-yl | 163–165 | N/A | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-Aminophenyl | N/A | N/A | |
| {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone | Piperidine | 2-Fluorophenyl | N/A | N/A |
Key Observations:
- Melting Points : Piperidine-based compounds with bulky substituents (e.g., trifluoromethylphenyl) exhibit higher melting points (~133–135°C), likely due to enhanced crystal packing .
- Synthetic Routes: Coupling reactions using HOBt/TBTU (e.g., ) are common for methanone-linked heterocycles. For example, thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () was synthesized via HOBt-mediated amide bond formation, suggesting a feasible route for the target compound .
Biological Activity
Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
This compound features a furan ring, a thiophene moiety, and a piperidine structure, which contribute to its unique pharmacological profile. The molecular formula for this compound is , indicating the presence of nitrogen and sulfur in addition to carbon and hydrogen.
Antimicrobial Activity
Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, structural analogs of furan derivatives have shown broad-spectrum antibacterial activity against various strains, outperforming traditional antibiotics like streptomycin and tetracycline . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anti-inflammatory Effects
Furan derivatives are noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) . These effects suggest potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of furan-based compounds has been explored extensively. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. A study highlighted that specific furan derivatives exhibited selectivity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Furan Derivative A | MCF-7 (Breast) | 0.65 | High |
| Furan Derivative B | HeLa (Cervical) | 2.41 | Moderate |
| Furan Derivative C | CaCo-2 (Colon) | 5.51 | Low |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of furan derivatives against thirteen bacterial strains, highlighting that certain compounds exhibited superior activity against Pseudomonas fluorescens. The results suggested that modifications to the furan structure could enhance antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several furan-based compounds and tested their effects on various cancer cell lines. One derivative showed an IC50 value of 0.65 µM against MCF-7 cells, indicating potent anticancer activity compared to established chemotherapeutics .
The biological activities of furan derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many furan compounds act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell proliferation.
- Cell Signaling Modulation : By influencing pathways like MAPK and PPAR-γ, these compounds can alter cellular responses to inflammation or tumorigenesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic pathways for Furan-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step procedures, including nucleophilic substitution or coupling reactions between furan derivatives and functionalized piperidine intermediates. Key steps include:
- Step 1: Formation of the piperidine-thiophene intermediate via alkylation or Suzuki-Miyaura coupling.
- Step 2: Acylation of the piperidine nitrogen using furan-2-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere). Critical parameters include solvent choice (methanol, dichloromethane), temperature control (60–80°C), and catalyst selection (e.g., palladium for coupling reactions). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Temperature | 60–80°C | Avoids byproducts |
| Catalyst (Pd-based) | 0.5–1 mol% | Accelerates coupling |
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify substituent connectivity (e.g., furan carbonyl at ~165 ppm, piperidine protons at 1.5–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 302.08).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, using software like SHELXL for refinement .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening includes:
- Enzyme Inhibition Assays: Test against targets like kinases or GPCRs (e.g., cAMP-dependent protein kinase).
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects.
- Solubility and Stability: HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How do electronic and steric effects of the thiophene and furan moieties influence receptor binding?
Computational studies (e.g., DFT, molecular docking) reveal:
- Thiophene’s Electron-Rich Nature: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms).
- Furan’s Planarity: Reduces steric hindrance, facilitating entry into hydrophobic pockets. Experimental validation via SAR studies (e.g., substituting thiophene with pyridine reduces potency by 40% in dopamine receptor assays) .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
Discrepancies (e.g., piperidine ring puckering) arise from dynamic effects in solution. Mitigation strategies include:
Q. How can metabolic stability be improved without compromising target affinity?
Approach: Introduce fluorine substituents or methyl groups to block metabolic hotspots (e.g., CYP3A4-mediated oxidation). Case Study: Fluorination at the thiophene 5-position increased half-life in human liver microsomes from 1.2 to 4.7 hours, with minimal loss of binding affinity (IC shift from 12 nM to 15 nM) .
Q. What are the challenges in achieving high enantiomeric purity, and how are they addressed?
Challenges: Racemization during acylation due to basic piperidine nitrogen. Solutions:
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone formation.
- Chromatographic resolution using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
Data Contradiction Analysis
Q. Why do reported IC50_{50}50 values vary across studies for the same biological target?
Discrepancies arise from:
- Assay Conditions: Differences in buffer pH, ATP concentration (kinase assays), or cell passage number.
- Compound Purity: Residual solvents (e.g., DMSO) at >0.1% can artifactually inhibit targets. Resolution: Standardize protocols (e.g., NIH Assay Guidance Manual) and validate purity via orthogonal methods (HPLC, elemental analysis) .
Q. How to interpret conflicting solubility data between computational predictions and experimental results?
Root Cause: Force field inaccuracies in predicting solvation effects for heterocycles. Mitigation:
- Use COSMO-RS for solubility prediction.
- Experimentally validate via shake-flask method with UV/Vis quantification .
Methodological Guidance
Q. What in vitro models best predict in vivo pharmacokinetics for this compound?
Prioritize:
- Caco-2 Permeability Assays: For intestinal absorption potential (P > 1 × 10 cm/s indicates good bioavailability).
- Plasma Protein Binding: Equilibrium dialysis to measure unbound fraction (fu > 5% desirable).
- Microsomal Stability: Human liver microsomes with NADPH cofactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
